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Compound of Interest

Compound Name: Methyl p-tolyl ketone oxime
CAS No.: 54582-30-8
Cat. No.: B3434858
Get Quote
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In-Depth Technical Guide: 4'-
Methylacetophenone Oxime
Executive Summary

4'-Methylacetophenone oxime (also known as 1-(4-methylphenyl)ethanone oxime) is a critical
synthetic intermediate utilized extensively in organic chemistry and drug development.
Characterized by the presence of a ketoxime functional group attached to a p-tolyl ring, this
compound serves as a versatile precursor for the synthesis of amides via the Beckmann
rearrangement, as well as a building block for bioactive heterocyclic compounds and
terphthaloyl oxime esters[1]. This whitepaper provides a comprehensive, field-proven guide to
its physicochemical properties, safety protocols, and mechanistic synthesis.

Physicochemical Profiling

To ensure precise stoichiometric calculations and analytical validation during synthesis, the
core physicochemical properties of 4'-methylacetophenone oxime are summarized below,[2].
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Property Value

Chemical Name 4'-Methylacetophenone oxime

1-(4-methylphenyl)ethanone oxime; p-Tolyl

Synenyms methyl ketoxime

CAS Number 2089-33-0

Molecular Formula CoH11:NO

Molecular Weight 149.19 g/mol

Linear SMILES Cclcce(ccl)C(C)=NO
Appearance White to off-white solid

Safety Data & Handling Protocols (SDS)

While 4'-methylacetophenone oxime is frequently utilized in early discovery research, its
complete toxicological profile remains under investigation. It must be treated as a hazardous
substance under the Globally Harmonized System (GHS)[2].

e Hazard Identification: Acts as a skin and eye irritant. Prolonged exposure may cause
respiratory tract irritation.

o Personal Protective Equipment (PPE): Handlers must wear nitrile gloves, splash-proof safety
goggles, and a standard laboratory coat. All manipulations of the dry powder or concentrated
solutions must be performed within a certified chemical fume hood to prevent inhalation of
particulates or vapors[2].

 Emergency Response:

[¢]

Skin Contact: Flush immediately with copious amounts of soap and water.

o

Eye Contact: Rinse thoroughly with water for a minimum of 15 minutes; seek medical
evaluation.

o

Inhalation: Relocate the affected individual to fresh air and provide artificial respiration if
breathing is compromised[2].
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» Spill Mitigation & Extinguishing: In the event of a fire, utilize water spray, alcohol-resistant
foam, dry chemical, or carbon dioxide (COz2). Avoid generating dust during spill cleanup;
sweep up mechanically and dispose of in a sealed hazardous waste container[2].

Mechanistic Synthesis & Experimental Protocol

The synthesis of 4'-methylacetophenone oxime relies on the nucleophilic addition of
hydroxylamine to the sterically hindered carbonyl carbon of 4'-methylacetophenone, followed
by dehydration to form the C=N double bond[3].
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Synthesis workflow and Beckmann rearrangement of 4'-methylacetophenone oxime.
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Step-by-Step Methodology

This protocol is optimized for high yield and purity, utilizing an ethanol/water co-solvent
system[3].

Step 1: Reagent Preparation

Action: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, dissolve 1.0 g (6.6 mmol, 1.0 eq) of 4'-methylacetophenone in a mixture of
10 mL absolute ethanol and 4 mL deionized water.

Causality: Ethanol is required to solubilize the highly hydrophobic organic ketone, while
water is strictly necessary to dissolve the inorganic salts (hydroxylamine hydrochloride and
sodium hydroxide) introduced in the next step. This biphasic miscibility ensures a
homogenous reaction environment|[3].

Step 2: In Situ Liberation of Hydroxylamine

o Action: Carefully add 1.4 g (19.8 mmol, 3.0 eq) of hydroxylamine hydrochloride
(NH20H-HCI), followed by 2.4 g (59.4 mmol, 9.0 eq) of crushed sodium hydroxide (NaOH).

Causality: Hydroxylamine is commercially supplied as a hydrochloride salt to prevent
explosive decomposition. The addition of a strong base (NaOH) neutralizes the HCI,
liberating the highly nucleophilic free amine (in situ) required to attack the carbonyl carbon.
The large excess of base also drives the subsequent dehydration of the tetrahedral
intermediate to form the stable oxime][3].

Step 3: Thermal Activation

e Action: Heat the reaction mixture to 80°C and maintain at reflux for 3 hours. Monitor the
reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

Causality: The carbonyl carbon of 4'-methylacetophenone is partially deactivated by the
electron-donating methyl group on the phenyl ring. Refluxing at 80°C provides the necessary
activation energy to overcome this steric and electronic hindrance, pushing the condensation
reaction to completion[3].
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Step 4: Workup and Isolation

« Action: Cool the flask to room temperature. Quench the reaction by adding saturated
agueous ammonium chloride (NH4Cl). Extract the aqueous layer three times with
dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure.

o Causality: The NH4Cl quench safely neutralizes the massive excess of NaOH without
generating extreme exothermic heat. Extracting with DCM isolates the target organic oxime
from the water-soluble inorganic salts[3].

Validation & Quality Control

To ensure the protocol is a self-validating system, the crude product must be analytically
verified before downstream application. The product should present as a white solid. Confirm
the structural identity using *H NMR (DMSO-d6, 500 MHZz)[4].

Chemical Shift Lo . .
Nucleus Multiplicity Integration Assignment
(3, ppm)
H 11.08 Singlet (s) 1H Oxime -OH
Doublet (d, J = )
H 7.52 2H Aromatic CH
7.5 Hz)
Doublet (d, J = )
H 7.17 2H Aromatic CH
7.2 Hz)
H 2.29 Singlet (s) 3H Aryl -CHs
1H 2.11 Singlet (s) 3H Ketimine -CHs

Note: The presence of the broad singlet at 11.08 ppm is the definitive marker of successful
oximation, confirming the conversion of the ketone to the oximel[4].

Downstream Applications in Drug Development

Once synthesized and validated, 4'-methylacetophenone oxime is primarily utilized in two
advanced workflows:
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Beckmann Rearrangement: The oxime is subjected to acid catalysis (e.g., using sulfuric acid
or organocatalysts) to induce a skeletal rearrangement, yielding N-(p-tolyl)acetamide. This
transformation is a cornerstone in the industrial synthesis of paracetamol analogs and
substituted amides[3].

Bioactive Esterification: The oxime hydroxyl group can be reacted with acyl chlorides, such
as terphthaloyl chloride, in the presence of triethylamine. This yields bridged terphthaloyl
oxime esters, a class of compounds currently being investigated for their potent antifungal
properties against strains like Aspergillus niger[1],[4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3434858/docs#4-methylacetophenone-oxime-cas-
number-and-safety-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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